molecular formula C17H18N4O5S B2856351 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1706289-69-1

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2856351
CAS No.: 1706289-69-1
M. Wt: 390.41
InChI Key: JYIVBVWBTYJUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and an isoxazole sulfonamide

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes such as cholinesterases .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against enzymes like cholinesterases . This suggests that the compound could potentially interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

Given its potential inhibitory activity against cholinesterases , it could be inferred that it may impact the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions.

Pharmacokinetics

It’s worth noting that similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This could potentially impact the bioavailability of the compound.

Result of Action

Given its potential inhibitory activity against cholinesterases , it could potentially lead to an increase in the levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the dioxin ring.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-11-17(12(2)26-19-11)27(22,23)20-13-7-18-21(8-13)9-14-10-24-15-5-3-4-6-16(15)25-14/h3-8,14,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIVBVWBTYJUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.